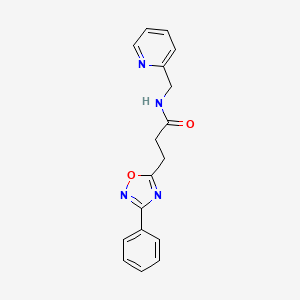![molecular formula C18H18N4O3 B14940010 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14940010.png)
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyindole, pyridine-2-amine, and a suitable acylating agent.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations.
Synthetic Route: The synthetic route may include steps like acylation, cyclization, and amidation to form the final product.
Análisis De Reacciones Químicas
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: This compound shares the indole core structure but lacks the pyridine and methoxy substituents, resulting in different biological activities.
Pyridine-2-carboxamide: This compound contains the pyridine ring but lacks the indole moiety, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-6-4-5-13-12(15)11-14(21-13)18(24)20-10-8-17(23)22-16-7-2-3-9-19-16/h2-7,9,11,21H,8,10H2,1H3,(H,20,24)(H,19,22,23) |
Clave InChI |
HILYCVVUPAEXDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[4-(4-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B14939930.png)

![tetramethyl 6'-[(2E)-but-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939938.png)
![3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14939952.png)

![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939962.png)
![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14939967.png)
![methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate](/img/structure/B14939969.png)
![N-(3,4-dichlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14939976.png)
![7-hydroxy-1-(pentan-3-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14939986.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14939991.png)
![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B14940019.png)

